molecular formula C17H16N6O5S2 B2618102 2-methyl-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide CAS No. 903315-34-4

2-methyl-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide

Cat. No.: B2618102
CAS No.: 903315-34-4
M. Wt: 448.47
InChI Key: ZBYZHOXVRFOCFK-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is a heterocyclic hybrid molecule featuring a benzamide core substituted with a nitro group (position 3), a methyl group (position 2), and a 1,3,4-oxadiazole ring linked via a methylene bridge. The oxadiazole moiety is further functionalized with a thioether-bound 2-oxoethyl chain connected to a 4-methylthiazol-2-ylamine group. This structure integrates pharmacophoric elements associated with antimicrobial, anticancer, and enzyme-inhibitory activities, as seen in related compounds (). While direct pharmacological data for this specific compound are absent in the provided evidence, its structural analogs highlight the importance of the 1,3,4-oxadiazole and thiazole motifs in drug discovery.

Properties

IUPAC Name

2-methyl-N-[[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O5S2/c1-9-7-29-16(19-9)20-13(24)8-30-17-22-21-14(28-17)6-18-15(25)11-4-3-5-12(10(11)2)23(26)27/h3-5,7H,6,8H2,1-2H3,(H,18,25)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYZHOXVRFOCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Oxadiazole Moiety : Contributes to the compound's pharmacological profile.
  • Nitrobenzamide Group : Implicated in enhancing biological activity.

Research indicates that compounds containing thiazole and oxadiazole rings often exhibit significant biological activity, including:

  • Anticancer Activity : Many thiazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The incorporation of the oxadiazole moiety may enhance this effect by improving binding affinity to target proteins .
  • Antimicrobial Properties : Compounds with thiazole structures have demonstrated activity against various bacterial strains, suggesting potential use as antibiotics .
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, indicating their potential in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeIC50 Values (µM)References
Antitumor Activity1.61 - 1.98
Antimicrobial ActivityVaries by strain
Anti-inflammatoryNot specified

Case Studies

  • Antitumor Efficacy :
    A study investigated a series of thiazole-based compounds similar to the target molecule for their anticancer properties against human cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring significantly affected cytotoxicity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening :
    Another study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that the compound could serve as a lead structure for developing new antibiotics .
  • Inflammation Modulation :
    Research focused on the anti-inflammatory potential of thiazole-containing compounds revealed that they can inhibit pro-inflammatory cytokines in vitro. This suggests a possible therapeutic application in conditions characterized by chronic inflammation .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The National Cancer Institute (NCI) has evaluated its effectiveness against various human tumor cell lines, revealing a mean growth inhibition (GI50) value of approximately 15.72 µM . This suggests that the compound has the potential to serve as a lead in the development of new anticancer therapies.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to interact with 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory pathways . Molecular docking studies indicate that modifications to this compound could enhance its inhibitory activity against 5-LOX, which may lead to anti-inflammatory applications.

Neurodegenerative Disorders

The compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease and tauopathies. Research indicates that compounds with similar structural motifs can inhibit tau aggregation, a key pathological feature in these disorders . The ability to modulate tau pathology could position this compound as a candidate for further development in neuropharmacology.

Data Table: Summary of Biological Activities

Activity TypeAssessed PropertyResult/ValueReference
Anticancer ActivityGI50 against tumor cells15.72 µM
Enzyme Inhibition5-lipoxygenase (5-LOX)Potential inhibitor
Neurodegenerative TreatmentTau aggregation inhibitionUnder investigation

Case Studies

  • Antitumor Efficacy : A study involving the administration of this compound to various cancer cell lines demonstrated a consistent pattern of growth inhibition across multiple types of tumors, suggesting a broad-spectrum anticancer potential .
  • Inflammation Models : In vitro assays using human cells showed that the compound effectively reduced inflammatory markers when tested against known pro-inflammatory stimuli, indicating its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : Preliminary studies on neuroblastoma cells indicated that modifications to the compound could enhance its protective effects against oxidative stress, a common factor in neurodegeneration .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) group between the oxadiazole and 2-oxoethyl moieties is susceptible to nucleophilic substitution. For example:

  • Oxidation : Reacts with oxidizing agents (e.g., H2_2O2_2 or mCPBA) to form sulfoxide or sulfone derivatives .

  • Alkylation/Acylation : The sulfur atom can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form thioether derivatives .

Table 1: Thioether Reactivity

Reaction TypeReagentsProductYield (%)Reference
Oxidation (Sulfoxide)H2_2O2_2, AcOHSulfoxide derivative75–85
AlkylationCH3_3I, K2_2CO3_3Methylated thioether60–70

Reactivity of the 1,3,4-Oxadiazole Ring

The oxadiazole ring participates in ring-opening and electrophilic substitution:

  • Ring-Opening Hydrolysis : Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis to form thiosemicarbazide derivatives .

  • Electrophilic Substitution : The electron-deficient oxadiazole ring reacts with electrophiles (e.g., NO2+_2^+) at the C-5 position .

Table 2: Oxadiazole Ring Reactions

Reaction TypeConditionsProductKey Insight
Acidic HydrolysisHCl, refluxThiosemicarbazide derivativeConfirmed via 1^1H NMR
NitrationHNO3_3, H2_2SO4_4Nitrated oxadiazolePositional selectivity at C-5

Functional Group Transformations on the Benzamide Core

The nitro (-NO2_2) and methyl groups on the benzamide core enable further modifications:

  • Nitro Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine (-NH2_2) .

  • Amide Hydrolysis : Under strong acidic/basic conditions, the amide bond hydrolyzes to carboxylic acid and amine .

Table 3: Benzamide Core Reactivity

Reaction TypeReagentsProductApplication
Nitro ReductionH2_2, Pd/C3-Amino-2-methylbenzamide derivativePrecursor for biologics
Amide HydrolysisNaOH, ΔCarboxylic acid + amineStructural diversification

Thiazole Ring Modifications

The 4-methylthiazol-2-yl group undergoes:

  • Electrophilic Aromatic Substitution : Halogenation (Br2_2, FeBr3_3) occurs at the C-5 position of the thiazole .

  • Coordination Chemistry : The thiazole nitrogen coordinates with metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) to form complexes .

Biological Interactions

The compound’s structural motifs enable interactions with biological targets:

  • Enzyme Inhibition : The oxadiazole and thiazole moieties inhibit acetylcholinesterase (AChE) via π-π stacking and hydrogen bonding .

  • DNA Intercalation : The planar benzamide and thiazole regions intercalate with DNA, as shown in molecular docking studies .

Key Research Findings

  • Synthetic Optimization : Multi-step synthesis involving cyclocondensation of thiosemicarbazides with furan-2-carboxylic acid yields the oxadiazole-thioether scaffold .

  • Structure-Activity Relationship (SAR) :

    • The nitro group enhances electron-withdrawing effects, stabilizing the oxadiazole ring .

    • Methyl substitution on the thiazole improves metabolic stability .

  • Catalytic Applications : Palladium-catalyzed cross-coupling reactions introduce aryl/alkyl groups at the oxadiazole C-5 position .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference Evidence
2-methyl-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide Benzamide + 1,3,4-oxadiazole + thiazole 3-nitro, 2-methyl, 4-methylthiazol-2-ylamino-thioethyl-oxadiazole Hypothesized: Antimicrobial, enzyme inhibition N/A (Target)
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Benzamide + thiazole Morpholinomethyl, pyridinyl Anticancer (in vitro screening)
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole-carboxamide Pyridinyl, variable amines at carboxamide Kinase inhibition (e.g., EGFR, VEGFR2)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) Benzamide + 1,3,4-thiadiazole Piperidinylethylthio, variable benzamide substituents Acetylcholinesterase inhibition (IC50: 0.8–5 µM)
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Benzamide + 1,3,4-oxadiazole Chloro, thioxo-oxadiazole Antifungal, antibacterial

Key Observations:

Thiazole vs. Oxadiazole Contributions :

  • Thiazole-containing analogs (e.g., 4a, pyridinyl-thiazole carboxamides) exhibit anticancer and kinase-inhibitory activities, likely due to π-π stacking interactions with target proteins.
  • 1,3,4-Oxadiazole derivatives (e.g., compound in ) show enhanced antimicrobial activity, attributed to the electron-deficient oxadiazole ring interacting with microbial enzymes.

Substituent Effects: The 3-nitro group in the target compound may enhance electrophilicity and binding to nitroreductase enzymes, a feature absent in non-nitro analogs like 4a. Thioether linkages (e.g., in the target compound and 7a-7l) improve membrane permeability and metabolic stability compared to ether or amine linkages.

Biological Performance: Acetylcholinesterase inhibitors (e.g., 7a-7l) achieve IC50 values as low as 0.8 µM, suggesting that the target compound’s thioether-oxadiazole-thiazole architecture could similarly target neurological enzymes.

Research Findings and Mechanistic Insights

Computational and Experimental Predictions

  • Molecular docking studies on analogs (e.g., 7a-7l) suggest that the oxadiazole-thiazole framework binds to acetylcholinesterase’s catalytic triad (Ser203, His447, Glu334). The target compound’s nitro group may introduce additional hydrogen-bonding interactions.
  • SAR Trends: Electron-withdrawing groups (e.g., nitro) on the benzamide core enhance enzyme inhibition but may reduce solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-methyl-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide?

  • Methodology : Microwave-assisted synthesis (e.g., under anhydrous conditions with K₂CO₃ as a base) improves reaction efficiency and reduces side products. Key steps include cyclization of thiadiazole intermediates and coupling with nitrobenzamide derivatives. Solvent selection (e.g., dry acetone or ethanol) and reflux conditions (3–6 hours) are critical for yield optimization .
  • Validation : Confirm purity via TLC (Rf values) and melting point analysis. Use FTIR to verify functional groups (e.g., C=O at ~1650 cm⁻¹, S–C=N at ~680 cm⁻¹) .

Q. How can researchers confirm the molecular structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.7 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution ESI-MS .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., N–H···N interactions stabilizing dimers) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare with positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition : Test inhibition of PFOR (pyruvate:ferredoxin oxidoreductase) via UV-Vis spectroscopy, as thiazole-amide derivatives often target anaerobic metabolic pathways .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., EGFR or PARP). Focus on the oxadiazole-thioether moiety’s interaction with catalytic residues .
  • MD Simulations : Perform 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond persistence .

Q. How to resolve contradictions between in vitro activity and structural data?

  • Case Study : If cytotoxicity is low despite strong docking scores, re-evaluate solubility (logP via HPLC) or metabolic stability (microsomal assays). Use crystallography to confirm active conformation (e.g., planar vs. twisted thiazole-oxadiazole orientation) .
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing nitro with amino groups) to isolate pharmacophoric contributions .

Q. What strategies elucidate the mechanism of action in complex biological systems?

  • Proteomics : Perform LC-MS/MS profiling of treated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3).
  • ROS Detection : Use fluorescent probes (DCFH-DA) to measure reactive oxygen species generation, linking oxidative stress to cytotoxicity .

Q. How to design SAR studies for derivatives of this compound?

  • Key Modifications :

  • Oxadiazole Ring : Replace sulfur with oxygen to assess electronic effects on bioactivity.
  • Nitro Group : Reduce to amine or substitute with halogens (Cl, F) to modulate electron-withdrawing properties .
    • Statistical Models : Apply QSAR with descriptors like polar surface area (PSA) and H-bond donors to predict activity cliffs .

Q. What advanced techniques characterize its stability under physiological conditions?

  • Degradation Studies : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC-MS and identify byproducts (e.g., hydrolyzed amide bonds) .
  • Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds for formulation development .

Future Directions

Q. Can AI-driven platforms accelerate research on this compound?

  • COMSOL Multiphysics : Model reaction kinetics for scale-up synthesis. Use AI to predict optimal solvent ratios and catalyst loading .
  • Autonomous Labs : Implement robotic platforms (e.g., Cloud Labs) for high-throughput screening of derivatives .

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